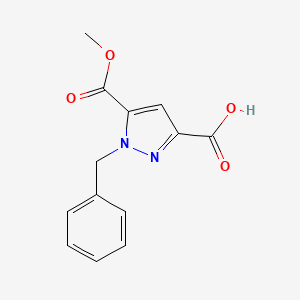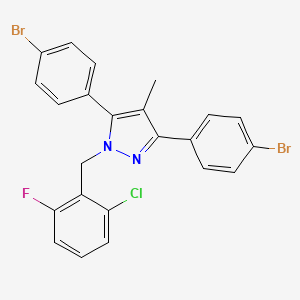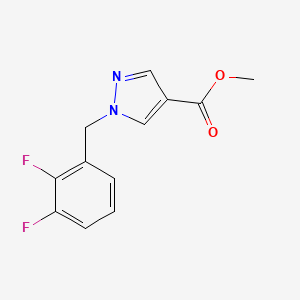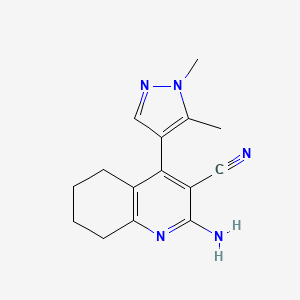
1-Benzyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the pyrazole ring, a methoxycarbonyl group at the 5-position, and a carboxylic acid group at the 3-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification and subsequent hydrolysis to introduce the methoxycarbonyl and carboxylic acid groups, respectively. The reaction conditions often require the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs. Advanced techniques such as microwave-assisted synthesis and flow chemistry may also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), controlled temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carboxylic acid groups.
Substitution: Substituted benzyl derivatives with nitro or halogen groups.
Scientific Research Applications
1-Benzyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the benzyl, methoxycarbonyl, and carboxylic acid groups allows for specific interactions with target molecules, influencing the compound’s binding affinity and activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Benzyl-3-carboxy-1H-pyrazole: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
5-Methoxycarbonyl-1H-pyrazole-3-carboxylic acid: Lacks the benzyl group, affecting its biological activity and applications.
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a methoxycarbonyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Benzyl-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the methoxycarbonyl and carboxylic acid groups allows for versatile reactivity and potential applications in various fields. Its unique structure makes it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-benzyl-5-methoxycarbonylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-13(18)11-7-10(12(16)17)14-15(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSAWPOSBYQGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10910951.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B10910961.png)
![N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910962.png)
![5-[(naphthalen-1-yloxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B10910970.png)
![N-{3-[(1E)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}furan-2-carboxamide](/img/structure/B10910974.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10910978.png)
![3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B10910986.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10910992.png)

![6-(2-Nitrophenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10911007.png)
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911010.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10911015.png)

